molecular formula C9H16O2 B1450644 [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 93225-04-8

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Cat. No.: B1450644
CAS No.: 93225-04-8
M. Wt: 156.22 g/mol
InChI Key: OSYMHVMMKGVUHH-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (CAS: 93225-04-8) is a spirocyclic diol with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.222 g/mol. Its structure features a spiro[3.3]heptane core with two hydroxymethyl groups at the 2-position (Figure 1). The compound’s SMILES notation (OCC1(CO)CC2(CCC2)C1) and InChIKey (InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2) highlight its unique bicyclic geometry and dual alcohol functionalities .

Properties

IUPAC Name

[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMHVMMKGVUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol is a compound characterized by its unique spirocyclic structure, which includes a hydroxymethyl group that may enhance its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O2. The compound features a spiro[3.3]heptane framework, which contributes to its conformational rigidity and potential interactions with biological systems.

PropertyValue
Molecular Weight156.23 g/mol
SolubilityPoorly soluble in water
pKaNot available
LogPNot available

Biological Activity

Research indicates that compounds with spiro[3.3]heptane structures exhibit various biological activities, including potential interactions with metabolic pathways and cellular receptors.

The biological activity of this compound may involve:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity.
  • Structural Mimicry : The spirocyclic structure may mimic other bioactive compounds, potentially enhancing binding affinity to target receptors.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of spiro[3.3]heptane could replace phenyl rings in known anticancer drugs, maintaining or enhancing their activity while improving physicochemical properties such as solubility and metabolic stability. For instance, the replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane core resulted in a reduction of metabolic stability but retained significant biological activity (IC50 values ranging from 0.24 to 0.48 µM) .
  • Cellular Studies : In vitro studies showed that compounds derived from this compound exhibited significant inhibition of the Hedgehog signaling pathway, a critical pathway in cancer proliferation . This suggests that the compound may have therapeutic potential in cancers where this pathway is aberrantly activated.

Safety and Toxicology

The compound has been classified with potential hazards:

  • Skin Corrosion/Irritation : Category 2 (H315)
  • Serious Eye Damage/Eye Irritation : Category 2 (H319) .

These classifications highlight the need for caution when handling the compound in laboratory settings.

Scientific Research Applications

Medicinal Chemistry

The spirocyclic structure of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol makes it a candidate for drug development. Its hydroxymethyl group can participate in various chemical reactions, potentially leading to the synthesis of new pharmaceutical agents.

Case Study : Research has indicated that derivatives of spiro compounds exhibit significant biological activity, including anti-inflammatory and antimicrobial properties. For instance, studies on related compounds have shown efficacy against bacterial strains and potential use as anti-cancer agents.

Biochemical Reagents

This compound serves as a valuable reagent in biochemical assays and cell culture applications due to its ability to act as a non-ionic organic buffering agent.

Application Example : In cell culture, maintaining pH levels is crucial for optimal cell growth and function. The buffering capacity of this compound can stabilize pH within the physiological range (6-8.5), making it suitable for various biological experiments.

Materials Science

The unique structure of this compound allows for its incorporation into polymer matrices, enhancing material properties such as flexibility and thermal stability.

Research Insight : Studies have explored the use of spiro compounds in the development of advanced materials, including coatings and composites that require specific mechanical properties.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDevelopment of pharmaceutical agentsAnti-inflammatory, antimicrobial effects
Biochemical ReagentsBuffering agent in cell culturespH stabilization for optimal growth
Materials ScienceIncorporation into polymersEnhanced flexibility and thermal stability

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Structure: The target compound and most analogs share a spiro[3.3]heptane core, but {spiro[2.3]hexan-5-yl}methanol has a smaller spiro[2.3]hexane system, reducing ring strain and altering molecular shape .

Substituents :

  • The dual hydroxymethyl groups in the target compound increase hydrophilicity compared to trifluoromethyl or amine-substituted analogs .
  • The trifluoromethyl group in [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine introduces strong electron-withdrawing effects, which could stabilize adjacent amine groups in acidic environments .

Applications: Spirocyclic amines (e.g., 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol) are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, as seen in androgen receptor degraders . Aromatic diols like 2-(2-(hydroxymethyl)phenyl)ethanol derivatives exhibit antimicrobial activity, suggesting that the target compound’s diol structure may warrant similar biological evaluation .

Research Findings and Data

  • Physicochemical Properties: The target’s exact mass (156.115 g/mol) and hydrogen-bond donor count (2) suggest moderate solubility in polar solvents, contrasting with the lipophilic trifluoromethyl analog . Azaspiro derivatives (e.g., C₇H₁₃NO) have lower molecular weights and higher polarity due to nitrogen .

Preparation Methods

Reduction of Diester Precursors Using Lithium Aluminium Hydride

One of the most direct and efficient methods to prepare [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol involves the reduction of diethyl spiro[3.3]heptane-2,6-dicarboxylate with lithium aluminium hydride (LAH) in tetrahydrofuran (THF).

Procedure Summary:

  • A cooled solution of diethyl spiro[3.3]heptane-2,6-dicarboxylate (5 g, 20.81 mmol) in THF is prepared at -78 °C.
  • 1 M LAH in THF (41.6 mL, 41.6 mmol) is added dropwise over 10 minutes.
  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
  • Quenching is done at 0 °C with ethyl acetate and 1N HCl.
  • The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • Purification by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the diol product.

Outcome:

  • The product, spiro[3.3]heptane-2,6-diyldimethanol, is obtained as a colorless oil.
  • Yield: 88%
  • Mass spectrometry confirms the molecular ion at m/z 313.2 (2M+H).
Parameter Details
Starting material Diethyl spiro[3.3]heptane-2,6-dicarboxylate (5 g)
Reducing agent Lithium aluminium hydride (1 M in THF)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction time ~40 minutes (addition + stirring)
Work-up Quench with EtOAc and 1N HCl, extraction, drying
Purification Flash chromatography
Yield 88%

Cyclization via Double Substitution Reactions

Another synthetic approach involves double substitution reactions between di-electrophiles and di-nucleophiles to form the spirocyclic core.

Key Points:

  • This method has been explored for synthesizing various 2,6-disubstituted spiro[3.3]heptanes.
  • The reaction typically involves reacting phenylacetonitrile or malonate derivatives with dibromo or dichloro precursors.
  • The cyclization proceeds through nucleophilic substitution forming the cyclobutane ring, which is part of the spiro system.
  • This multi-step synthesis often yields moderate to good yields (up to 65% in model reactions).
  • Functional group transformations such as mesylation and deprotection are used to introduce hydroxyl groups and other functionalities.

Representative Scheme Highlights:

  • Phenylacetonitrile is reacted with 1,3-dibromo-2,2-dimethoxypropane in DMF with sodium hydride to form cyclobutane intermediates.
  • Hydroxyl groups are introduced by deprotection using p-toluenesulfonic acid monohydrate in methanol.
  • Mesylation of diols followed by intramolecular cyclization forms the spirocyclic framework.
  • Purification often requires chromatographic techniques due to by-products.

Yields and Challenges:

  • Cyclization yields vary; some steps yield as low as 5% for the final spiro compound.
  • The method offers the advantage of introducing diverse substituents but may require extensive purification.

Comparative Analysis of Methods

Aspect LAH Reduction of Diester Double Substitution Cyclization
Starting Material Diethyl spiro dicarboxylate Di-electrophiles and di-nucleophiles
Reaction Type Reduction Nucleophilic substitution and cyclization
Complexity Single-step reduction + purification Multi-step synthesis with functionalization
Yield High (up to 88%) Moderate to low (5–65%)
Purification Flash chromatography Often requires chromatography
Functional Group Flexibility Limited to reducing esters to diols High, allows introduction of nitriles, sulfonamides
Scalability Good More complex, less scalable

Research Findings and Notes

  • The LAH reduction method is preferred for its simplicity, high yield, and straightforward purification.
  • The double substitution route is valuable for synthesizing more complex derivatives with varied substituents but is less efficient for the pure diol target.
  • Literature references such as Molchanov et al. (2012) provide foundational data on the compound's synthesis and utility in further spiro compound construction.
  • The synthetic routes have been validated in pharmaceutical research contexts, emphasizing the importance of purity and yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.